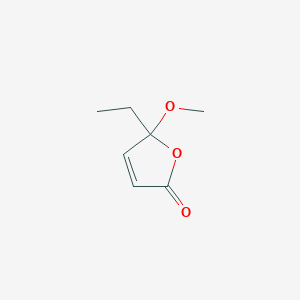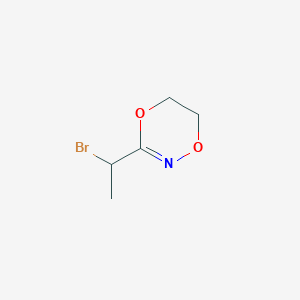
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine is an organic compound that features a bromine atom attached to an ethyl group, which is further connected to a dihydro-1,4,2-dioxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine typically involves the bromination of an ethyl group attached to a dihydro-1,4,2-dioxazine ring. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction conditions usually involve a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3-(1-Hydroxyethyl)-5,6-dihydro-1,4,2-dioxazine, 3-(1-Aminoethyl)-5,6-dihydro-1,4,2-dioxazine.
Oxidation: Products include 3-(1-Carboxyethyl)-5,6-dihydro-1,4,2-dioxazine.
Reduction: The major product is 3-Ethyl-5,6-dihydro-1,4,2-dioxazine.
Applications De Recherche Scientifique
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Chloroethyl)-5,6-dihydro-1,4,2-dioxazine
- 3-(1-Iodoethyl)-5,6-dihydro-1,4,2-dioxazine
- 3-(1-Fluoroethyl)-5,6-dihydro-1,4,2-dioxazine
Uniqueness
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic and research applications, distinguishing it from its chloro, iodo, and fluoro counterparts.
Propriétés
Numéro CAS |
83224-59-3 |
|---|---|
Formule moléculaire |
C5H8BrNO2 |
Poids moléculaire |
194.03 g/mol |
Nom IUPAC |
3-(1-bromoethyl)-5,6-dihydro-1,4,2-dioxazine |
InChI |
InChI=1S/C5H8BrNO2/c1-4(6)5-7-9-3-2-8-5/h4H,2-3H2,1H3 |
Clé InChI |
BJUSYCAZNZSUSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NOCCO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



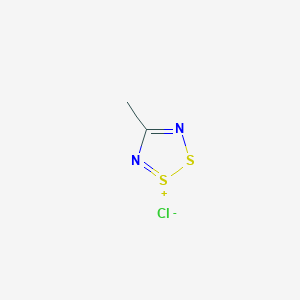
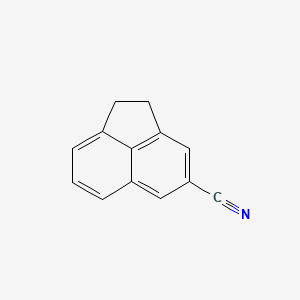

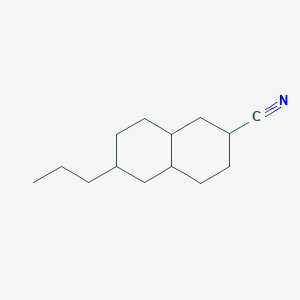
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)


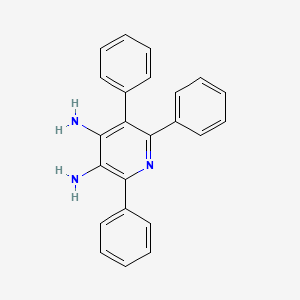

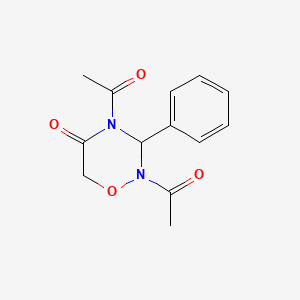
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
